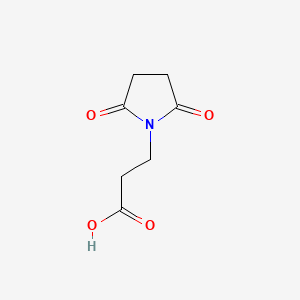

3-(2,5-Dioxopyrrolidin-1-yl)propansäure

Übersicht

Beschreibung

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein-Protein-Interaktionsstudien

Diese Verbindung, auch bekannt als DSSO-Vernetzer, wird häufig in der Untersuchung von Protein-Protein-Interaktionen (PPI) mittels Vernetzungs-Massenspektrometrie (XL-MS) verwendet . Es ist ein homobifunktioneller, amin-gerichteter, sulfoxidhaltiger Vernetzer, der Zellmembranen durchdringen kann und zwei NHS-Ester zur Anbindung an Lysinreste besitzt. Der DSSO-Vernetzer hat einen 10,1 Å langen Abstandshalter und zwei symmetrische C-S-spaltbare Bindungen, die sich an das zentrale Sulfoxid anschließen, wodurch nach Spaltung markierte Peptide zur eindeutigen Identifizierung durch kollisionsinduzierte Dissoziation in Tandem-MS erhalten werden .

Erläuterung der strukturellen Dynamik

Der DSSO-Vernetzer liefert wichtige Daten für die Quantifizierung der strukturellen Dynamik innerhalb von Proteinen. Er hilft beim Verständnis der Bewegung und Interaktion verschiedener Proteinkomplexe, was für die Entwicklung neuer Medikamente und therapeutischer Strategien von grundlegender Bedeutung ist .

Entwicklung neuartiger Therapeutika

Indem er die Untersuchung von „nicht-medikamentösen“ Protein-Zielen ermöglicht, unterstützt der DSSO-Vernetzer die Suche nach neuen therapeutischen Wirkstoffen. Er ermöglicht es Forschern, Proteine zu untersuchen, die als Komplexe fungieren, die oft schwierig mit traditionellen niedermolekularen Medikamenten zu adressieren sind .

Quantitative Vernetzungs-Massenspektrometrie

Die Verbindung ist entscheidend für die Entwicklung quantitativer Vernetzungs-Massenspektrometrie-Plattformen. Solche Plattformen werden für vergleichende Strukturanalysen von Proteinkomplexen verwendet und liefern Einblicke in ihre Funktion und Interaktion mit anderen Molekülen .

Membranproteinanalyse

Aufgrund seiner membranpermeablen Natur ist der DSSO-Vernetzer besonders nützlich bei der Analyse von Membranproteinen. Diese Proteine spielen eine entscheidende Rolle in zellulären Prozessen und sind wichtige Ziele für die Medikamentenentwicklung .

Studien zum Zellstoffwechsel

Obwohl nicht direkt mit der betreffenden Verbindung erwähnt, wurden ähnliche Verbindungen in Bezug auf ihre Auswirkungen auf Zellkulturtrends und den Stoffwechsel von rekombinanten Chinese Hamster Ovary (rCHO)-Zellen untersucht . Dies deutet auf mögliche Anwendungen von 3-(2,5-Dioxopyrrolidin-1-yl)propansäure in Stoffwechselstudien hin, da sie strukturell ähnlich ist.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is noted as a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

The specific mode of action of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is used in proteomics research , indicating that it may interact with proteins or peptides to exert its effects.

Biochemical Pathways

The biochemical pathways affected by 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.

Result of Action

The molecular and cellular effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Its use in proteomics research suggests that it may have effects on protein structure or function.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , indicating that it may be stable under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the modification and interaction with proteins and enzymes. It is known to interact with human serum albumin (HSA), enhancing the stability and half-life of conjugated molecules . This interaction is facilitated by the compound’s ability to form stable conjugates with proteins, thereby influencing their biochemical properties and functions.

Cellular Effects

The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, when conjugated with aptamers, it enhances their binding affinity to target proteins, thereby modulating cell signaling pathways and promoting specific cellular responses . Additionally, it can affect gene expression by stabilizing the interaction between aptamers and their target molecules, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can form stable conjugates with proteins and enzymes, thereby influencing their activity. For example, it has been used in the synthesis of hybrid molecules that exhibit significant anticonvulsant and analgesic activities by binding to neuronal sodium channels and L-type calcium channels . These interactions result in the inhibition or activation of specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects, such as analgesic and anticonvulsant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical and cellular processes.

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISPNNORVOBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288943 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-76-5 | |

| Record name | 5724-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.